REACTION_CXSMILES
|
[C:1](S)(=S)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)O.C1(C)C=CC=CC=1.CC1C=CC2[S:29][C:28]3[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=3)[C:22](=[O:33])C=2C=1.CC1C=CC2C(=O)C3C(SC=2C=1)=CC=CC=3>S(=O)(=O)(O)O.O>[CH3:1][C:2]1[C:3]2[C:22](=[O:33])[C:23]3[C:28](=[CH:27][CH:26]=[CH:25][CH:24]=3)[S:29][C:5]=2[CH:6]=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)(=S)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=2C(C3=CC=CC=C3SC2C=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC=2C(C3=CC=CC=C3SC2C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at room temperature (about 25° C.) for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
was controlled to 20° C.
|
Type
|
CUSTOM
|
Details
|
Thereafter, the temperature was recovered to room temperature (about 25° C.)
|
Type
|
STIRRING
|
Details
|
the solution was further stirred for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
precipitated yellow solids
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
DISSOLUTION
|
Details
|
The yellow solids were dissolved in dichloromethane (260 parts)
|
Type
|
ADDITION
|
Details
|
To the resulting solution, water (150 parts) was added
|
Type
|
ADDITION
|
Details
|
24% KOH aqueous solution (6.7 parts) was added
|
Type
|
STIRRING
|
Details
|
After stirring the resulting mixture for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the aqueous phase was removed by a separation operation
|
Type
|
WASH
|
Details
|
the organic phase was washed with water (130 parts) three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Then, the organic phase was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the organic solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
As a result, 8.7 parts of an intermediate (C122-2-1) was obtained (as yellow solids)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |